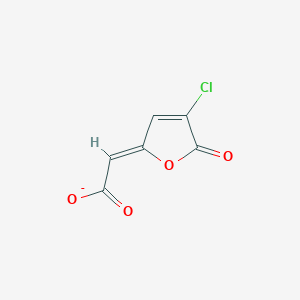![molecular formula C5H4ClN5 B1242692 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine CAS No. 21323-71-7](/img/structure/B1242692.png)
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Übersicht
Beschreibung
“7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine” is a chemical compound with the CAS Number: 21323-71-7 . It has a molecular weight of 169.57 .
Molecular Structure Analysis
The molecular formula of this compound is C5H4ClN5 . The InChI code is 1S/C5H4ClN5/c1-11-5-3 (9-10-11)4 (6)7-2-8-5/h2H,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 341.2±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.2±3.0 kJ/mol and a flash point of 160.2±22.3 °C . The compound has a molar refractivity of 41.1±0.5 cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine has been utilized in the synthesis of various compounds with antimicrobial properties . For instance, its derivatives have been incorporated into the structure of 1,3,4-thiadiazoles , which are known for their broad spectrum of biological activities, including antimicrobial action .
Cancer Research
The compound’s derivatives are also explored in cancer research . They serve as precursors in the synthesis of heterocyclic compounds that exhibit potential as anticancer agents . This is due to their ability to interfere with certain cellular processes that are crucial for cancer cell proliferation .
Alzheimer’s Disease Treatment
In the field of neurodegenerative diseases, derivatives of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine have been studied for their efficacy in inhibiting acetylcholinesterase . This enzyme inhibition is a therapeutic strategy for treating Alzheimer’s disease , as it can enhance cholinergic function in the brain .
Antidepressant and Anticonvulsant Activity
The compound’s framework is used to develop derivatives with antidepressant and anticonvulsant activities . These activities are significant for the treatment of various mood disorders and seizure conditions, respectively .
Cardiovascular Therapeutics
In cardiovascular therapeutics, derivatives of this compound have been investigated for their antihypertensive activity . They can play a role in managing hypertension by modulating blood pressure levels .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine derivatives make them candidates for the development of new drugs to treat inflammation and pain . This is particularly relevant in the context of chronic inflammatory diseases .
Antithrombotic Activity
Some derivatives have been identified as potential fibrinogen receptor antagonists with antithrombotic activity. This application is crucial in preventing thrombosis, which can lead to serious cardiovascular events .
Antiviral Research
Lastly, in antiviral research, the compound’s derivatives have been explored for their potential to inhibit enzymes that are essential for the life cycle of viruses, offering a pathway for developing new antiviral drugs .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine’s action is significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . This suggests that the compound could be a potent anti-cancer agent.
Eigenschaften
IUPAC Name |
7-chloro-3-methyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLGKTNNLQRDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425866 | |
| Record name | 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
CAS RN |
21323-71-7 | |
| Record name | 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research regarding 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine?
A1: The research primarily investigates the reactivity of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with various nucleophiles. The studies aim to understand how different nucleophiles substitute the chlorine atom at the 7-position of the triazolo[4,5-d]pyrimidine ring system [, , ]. This type of reaction is important for synthesizing a variety of substituted triazolo[4,5-d]pyrimidine derivatives, which could potentially possess diverse biological activities.
Q2: Why is the reactivity of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophiles important?
A2: This reactivity is important because it allows for the synthesis of a library of compounds with different substituents at the 7-position [, , ]. By introducing different functional groups, researchers can explore how these modifications affect the chemical and biological properties of the resulting triazolo[4,5-d]pyrimidine derivatives.
Q3: Are there any specific examples of nucleophiles reacting with 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine mentioned in the research?
A3: While the provided abstracts do not specify the exact nucleophiles used, they mention the general reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with a "nucleophile" [, , ]. This suggests that various nucleophiles, such as amines, alcohols, or thiols, could be employed to substitute the chlorine atom. The specific nucleophiles and reaction conditions would likely be detailed in the full text of the research articles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)
![(10E,14E,16E,21E)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242611.png)
![WX UK1 [Who-DD]](/img/structure/B1242615.png)
![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide](/img/structure/B1242616.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)






![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)